3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two methyl groups and an isobutyl group attached to the pyrazole ring, along with an aldehyde functional group.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 3,5-dimethylpyrazole, have been used as blocking agents for isocyanates . This suggests that the compound may interact with isocyanates or related molecules in biological systems.
Mode of Action
It is known that 3,5-dimethylpyrazole acts as a blocking agent for isocyanates . This suggests that the compound may interact with its targets by blocking their activity, thereby preventing them from participating in their usual biochemical reactions.
Biochemical Pathways
Given its potential role as a blocking agent for isocyanates , it may impact pathways involving these compounds. Isocyanates are involved in various biological processes, including the synthesis of polyurethane polymers and certain pharmaceuticals.
Result of Action
Given its potential role as a blocking agent for isocyanates , it may prevent these compounds from participating in their usual biochemical reactions, thereby altering cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde precursor, such as isobutyraldehyde, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis, and purification steps, such as distillation or recrystallization, are employed to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents, such as halogens or nitro groups, can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives, depending on the electrophile used.
Scientific Research Applications
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isobutyl and aldehyde groups, resulting in different reactivity and applications.
1-Isobutyl-3,5-dimethylpyrazole: Similar structure but without the aldehyde group, affecting its chemical behavior and biological activity.
4-Formylpyrazole: Contains an aldehyde group but lacks the methyl and isobutyl substituents, leading to different properties.
Uniqueness
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the aldehyde group and the isobutyl group distinguishes it from other pyrazole derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKZBHXBLASRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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